molecular formula C11H7F4IN2 B8214214 1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole

1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole

Cat. No.: B8214214
M. Wt: 370.08 g/mol
InChI Key: ISAWLBILYVLPBH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole is a synthetic organic compound characterized by the presence of fluorine, iodine, and pyrazole moieties. The compound’s unique structure, featuring a trifluoromethyl group and an iodine atom, makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Properties

IUPAC Name

1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4IN2/c12-10-2-1-7(3-9(10)11(13,14)15)5-18-6-8(16)4-17-18/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAWLBILYVLPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)I)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-Fluoro-3-(trifluoromethyl)benzyl bromide through the bromination of 4-Fluoro-3-(trifluoromethyl)toluene.

    Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with 4-iodo-1H-pyrazole in the presence of a base such as potassium carbonate, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole has diverse applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Material Science: Its fluorinated and iodinated structure can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to undergo specific chemical modifications.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate specific interactions with biological targets.

Comparison with Similar Compounds

1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole can be compared with other fluorinated and iodinated compounds, such as:

    4-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar in structure but lacks the pyrazole ring and iodine atom.

    4-Iodo-1H-pyrazole: Contains the pyrazole ring and iodine atom but lacks the fluorinated benzyl group.

    Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group but may have different substituents on the pyrazole ring.

The uniqueness of this compound lies in its combination of fluorine, iodine, and pyrazole moieties, which confer distinct chemical and biological properties.

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